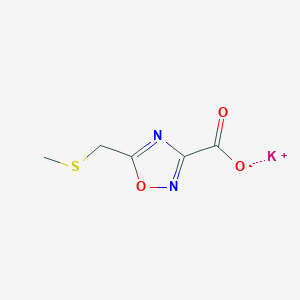
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinolinyl and isoquinolinyl compounds involves multiple steps, including cyclization, acylation, and substitution reactions. Specific methods for the synthesis of such compounds have utilized starting materials like ethyl acetoacetate, aldehydes, ammonia, and hydrazine hydrate, leading to complex derivatives through reaction sequences involving condensation, substitution, and cyclization steps (Dangi et al., 2010; Abdollahi-Alibeik & Shabani, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide has been characterized by various spectroscopic techniques, including NMR, IR spectroscopy, and single-crystal X-ray diffraction. These analyses have confirmed the presence of specific substituents and structural motifs integral to the compound's function (Yu et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of related compounds has been demonstrated through various reactions, including nucleophilic aromatic displacement and cyclization, leading to novel heterocyclic compounds. These reactions are crucial for modifying the compound's chemical properties for specific applications (Abdallah, 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are determined by their specific molecular structure. For instance, the presence of multiple ethoxy groups and a quinolinyl core influences the compound's solubility in organic solvents and its thermal stability (Matsuoka et al., 1997).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, potential for forming derivatives, and interaction with biological targets, are influenced by the compound's functional groups and overall molecular architecture. Studies on related compounds have explored their potential as ligands for metal complexes and their activity in catalysis (Zeng et al., 2009).
Wissenschaftliche Forschungsanwendungen
Medical Imaging Applications
A notable application involves the development of sigma-2 receptor probes, such as in the study by Xu et al. (2005), where radiolabeled analogs showed promise for in vitro sigma-2 receptor binding, indicating potential for cancer imaging and diagnosis (Xu et al., 2005). Furthermore, Dehdashti et al. (2013) explored the use of a cellular proliferative marker for PET imaging of tumor proliferation, highlighting the compound's potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Chemistry and Synthetic Applications
The compound's structure has inspired the development of efficient synthesis routes for related molecules, as demonstrated by Yoshida et al. (2014), who reported a practical and scalable synthetic route for a novel If channel inhibitor, showcasing the compound's relevance in medicinal chemistry synthesis (Yoshida et al., 2014).
Drug Metabolism and Pharmacokinetics
Studies have also focused on the metabolism and excretion of related compounds. Umehara et al. (2009) identified human metabolites of a novel If channel inhibitor and investigated the transporter-mediated renal and hepatic excretion of these metabolites, contributing to our understanding of the pharmacokinetics and drug-drug interaction potential of similar compounds (Umehara et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide to form the desired product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide" ], "Reaction": [ "Step 1: 3,4,5-triethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.", "Step 4: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the desired product, N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide." ] } | |
CAS-Nummer |
688353-02-8 |
Produktname |
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide |
Molekularformel |
C26H32N2O5 |
Molekulargewicht |
452.551 |
IUPAC-Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H32N2O5/c1-6-31-22-14-20(15-23(32-7-2)24(22)33-8-3)25(29)27-10-9-18-13-19-11-16(4)17(5)12-21(19)28-26(18)30/h11-15H,6-10H2,1-5H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
SFWXSVKTSDSRJG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)
![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)




(prop-2-yn-1-yl)amine](/img/structure/B2485753.png)
